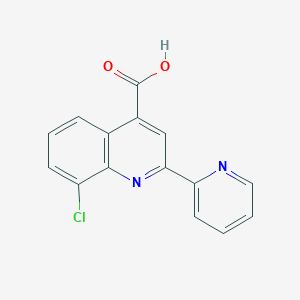

8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that combines a quinoline ring with a pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the catalytic aerobic oxidation of substituted 8-methylquinolines in the presence of palladium (II) and 2,6-pyridinedicarboxylic acid. This reaction produces 8-quinolylmethyl acetates and corresponding 8-quinoline carboxylic acids as minor products.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of high-efficiency catalytic systems and continuous flow reactors to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline carboxylic acids.

Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

Substitution: The chlorine atom on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Palladium (II) and 2,6-pyridinedicarboxylic acid are commonly used as catalysts.

Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products:

Oxidation: Quinoline carboxylic acids.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties.

Industry: The compound is used in proteomics research as a specialty reagent.

Wirkmechanismus

The mechanism of action of 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This binding can inhibit the growth of microorganisms or cancer cells by interfering with essential biological processes. The exact pathways involved depend on the specific derivative and its target.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-pyridine-2-carboxylic acid: Known for its antimicrobial activities against Gram-positive and Gram-negative bacteria.

8-Hydroxyquinoline: Used in the synthesis of coordination compounds and has applications in medicinal chemistry.

Uniqueness: 8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Biologische Aktivität

8-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and anticancer research.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Catalytic Aerobic Oxidation : This method involves the oxidation of substituted 8-methylquinolines using palladium (II) and 2,6-pyridinedicarboxylic acid as catalysts, yielding the target compound along with other minor products.

- Refluxing with Thionyl Chloride : The formation of acyl chlorides from quinoline carboxylic acids can be performed using thionyl chloride under reflux conditions, which is a common step in synthesizing derivatives .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli.

- Its derivatives have been reported to show enhanced potency compared to standard antibiotics, suggesting potential for development as new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Mechanism of Action : It interacts with cellular targets such as DNA and tubulin, disrupting essential processes like cell division. This inhibition can lead to apoptosis in cancer cells .

- Case Studies : In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .

The biological activity of this compound is primarily attributed to its ability to:

- Inhibit Enzymatic Activity : The compound can inhibit key enzymes involved in metabolic pathways, leading to reduced growth of microorganisms and cancer cells.

- Bind to Nucleic Acids : By binding to DNA, it can interfere with replication and transcription processes crucial for cell survival .

- Disrupt Tubulin Polymerization : This effect on microtubules is particularly relevant in cancer therapy, as it can halt cell division and promote apoptosis.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Specific substitution pattern |

| 4-Chloro-pyridine-2-carboxylic acid | Moderate | Low | Less effective against resistant strains |

| 8-Hydroxyquinoline | High | High | Broader spectrum but higher toxicity |

Research Applications

The compound's diverse biological activities make it suitable for several applications:

- Medicinal Chemistry : As a lead compound for developing new antibiotics and anticancer drugs.

- Proteomics Research : Utilized as a reagent in studies involving protein interactions and modifications .

- Synthetic Chemistry : Serves as a building block for synthesizing complex heterocyclic compounds used in pharmaceuticals.

Eigenschaften

IUPAC Name |

8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O2/c16-11-5-3-4-9-10(15(19)20)8-13(18-14(9)11)12-6-1-2-7-17-12/h1-8H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYAQQAUIUUNOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393957 |

Source

|

| Record name | 8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52413-50-0 |

Source

|

| Record name | 8-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.